Technical Whitepaper: Physicochemical Profiling and Application Workflows of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
Technical Whitepaper: Physicochemical Profiling and Application Workflows of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol
Executive Summary
In the rapidly evolving landscape of bioconjugation and stimuli-responsive drug delivery, the selection of optimal linker molecules is critical. 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol (CAS: 85391-94-2) emerges as a highly versatile, heteroatom-rich aliphatic diol. Functioning as a specialized hybrid between a polyethylene glycol (PEG) chain and a redox-active thioether, this compound offers the biocompatibility and aqueous solubility of standard PEG, while introducing a critical "trigger" site for targeted payload release.
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, structural asymmetry, and mechanistic reactivity. Designed for researchers and drug development professionals, it establishes self-validating experimental workflows for utilizing this molecule in advanced chemical synthesis and formulation.
Structural Architecture & Physicochemical Profiling
At its core, 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol features a linear chain defined by alternating ether and thioether linkages: HO-CH2-CH2-O-CH2-CH2-S-CH2-CH2-OH.
Causality of Physical Properties
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High Aqueous Solubility (LogP = -0.6): The presence of two terminal hydroxyl groups and a central ether oxygen establishes a robust hydrogen-bonding network with protic solvents. This makes the molecule highly hydrophilic .
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Low Volatility: With a boiling point of 320.9 °C, the compound exhibits extremely low vapor pressure at room temperature, minimizing inhalation hazards during benchtop synthesis and formulation .
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Structural Asymmetry: A critical, often overlooked feature is the non-equivalence of its terminal hydroxyls. Hydroxyl A is part of a 2-hydroxyethyl thioether (HO-CH2-CH2-S-), while Hydroxyl B is part of a 2-hydroxyethyl ether (HO-CH2-CH2-O-). Because oxygen is more electronegative than sulfur, Hydroxyl B experiences slightly stronger electron withdrawal, subtly altering its pKa and nucleophilicity. This asymmetry can be leveraged by experienced chemists for chemoselective mono-functionalization.
Quantitative Data Summary
| Parameter | Value | Reference / Condition |
| CAS Number | 85391-94-2 | Standard Identifier |
| IUPAC Name | 2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethanol | Lexichem TK 2.7.0 |
| Molecular Formula | C6H14O3S | - |
| Molecular Weight | 166.24 g/mol | Computed |
| Boiling Point | 320.9 °C | @ 760 mmHg |
| Density | 1.163 g/cm³ | Standard Conditions |
| LogP (XLogP3) | -0.6 | Hydrophilic Indicator |
Mechanistic Insights: The Redox-Responsive Thioether
Standard PEG linkers are biologically inert, which is beneficial for circulation but detrimental for targeted drug release. The inclusion of the thioether (-S-) linkage in this molecule provides a redox-responsive switch .
In the presence of Reactive Oxygen Species (ROS)—such as hydrogen peroxide (H₂O₂) commonly overexpressed in tumor microenvironments or inflammatory sites—the hydrophobic thioether is rapidly oxidized to a highly polar sulfoxide (-S(=O)-), and eventually to a sulfone (-SO₂-). This oxidation triggers a massive local shift in polarity, forcing the hydration and subsequent disassembly of nanocarriers or micelles built with this linker.
Figure 1: ROS-triggered oxidation pathway of the thioether linkage leading to payload release.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical checkpoint to confirm causality and reaction success.
Protocol A: Synthesis of a ROS-Responsive Bioconjugate Linker
This protocol utilizes Steglich esterification to attach a carboxylic acid-containing active pharmaceutical ingredient (API) to the diol.
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Solubilization: Dissolve 1.0 eq of the API and 1.2 eq of 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol in anhydrous Dichloromethane (DCM). Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the coupling agent.
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Activation: Cool the mixture to 0 °C. Add 1.5 eq of N,N'-Dicyclohexylcarbodiimide (DCC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Causality: Cooling prevents exothermic side reactions; DMAP acts as an acyl transfer catalyst.
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Conjugation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 24 hours.
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Purification: Filter the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and purify via silica gel flash chromatography.
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Validation: Perform LC-MS and ¹H-NMR. The shift of the methylene protons adjacent to the hydroxyl (-CH2-OH) from ~3.6 ppm downfield to ~4.2 ppm confirms successful esterification.
Figure 2: Step-by-step experimental workflow for bioconjugation using the thioether diol linker.
Protocol B: Oxidation Sensitivity Assay (Self-Validating NMR System)
To verify the ROS-responsiveness of the synthesized linker, an in vitro oxidation assay must be performed.
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Sample Preparation: Dissolve 10 mg of the purified conjugate in 0.5 mL of deuterated water (D₂O) or deuterated methanol (CD₃OD) in an NMR tube.
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Baseline Scan: Acquire a baseline ¹H-NMR spectrum. Note the chemical shift of the methylene protons adjacent to the thioether (-CH2-S-CH2-), typically resonating around 2.6 - 2.8 ppm .
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Oxidation Trigger: Inject 10 µL of 30% H₂O₂ directly into the NMR tube.
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Kinetic Monitoring: Acquire spectra at 1-hour intervals.
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Self-Validation Checkpoint: The successful oxidation is unambiguously confirmed by the disappearance of the 2.6-2.8 ppm peaks and the emergence of new peaks at ~3.0 - 3.2 ppm . This downfield shift is caused by the deshielding effect of the newly formed, highly electronegative sulfoxide oxygen.
Safety & Handling Parameters
While 2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol is generally stable and exhibits low volatility, it contains a reactive thioether group.
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Storage: Store in a cool, dark environment under an inert atmosphere (Nitrogen or Argon) to prevent premature auto-oxidation of the sulfur center.
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Handling: Utilize standard laboratory PPE (nitrile gloves, lab coat, safety goggles). Avoid contact with strong oxidizing agents (e.g., permanganates, concentrated peroxides) outside of controlled experimental conditions to prevent uncontrolled exothermic oxidation.
